REACTION_CXSMILES
|
CI.[Mg].Br[C:5]1[C:13]2[O:12][CH:11]=[C:10]([C:14]3[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=3)[C:9]=2[CH:8]=[CH:7][CH:6]=1.[C:20](=[O:22])=[O:21].Cl>O1CCCC1>[C:14]1([C:10]2[C:9]3[CH:8]=[CH:7][CH:6]=[C:5]([C:20]([OH:22])=[O:21])[C:13]=3[O:12][CH:11]=2)[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1
|
Name
|
|
Quantity
|
2.4 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
3.9 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
16 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=CC=2C(=COC21)C2=CC=CC=C2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture is stirred at room temperature for 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture is refluxed for 4 hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The extract is washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to remove solvent
|
Type
|
CUSTOM
|
Details
|
The residue is recrystallized from ethyl acetate
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1=COC2=C1C=CC=C2C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.31 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |